molecular formula C26H29N3O5 B11399157 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399157
M. Wt: 463.5 g/mol
InChI Key: YZUHBATUQKCJMP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazole class, characterized by a bicyclic core fused with pyrazole and pyrrole rings. Its structural uniqueness arises from three key substituents:

  • 2-Hydroxyphenyl group: Provides hydrogen-bonding capacity, improving solubility and interaction with biological targets .
  • Tetrahydrofuran-2-ylmethyl group: Increases polarity compared to furan or pyridine analogs, likely improving aqueous solubility .

Estimated Molecular Formula: C₂₇H₂₉N₃O₅
Molecular Weight: ~499.5 g/mol
Key Features: The diethoxy and tetrahydrofuran substituents distinguish it from simpler analogs, suggesting enhanced pharmacokinetic properties and target selectivity.

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H29N3O5/c1-3-32-20-12-11-16(14-21(20)33-4-2)25-22-23(18-9-5-6-10-19(18)30)27-28-24(22)26(31)29(25)15-17-8-7-13-34-17/h5-6,9-12,14,17,25,30H,3-4,7-8,13,15H2,1-2H3,(H,27,28)

InChI Key

YZUHBATUQKCJMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted phenyl hydrazines with diketones to form the pyrazole ring.

    Cyclization Reactions: Formation of the pyrrolo ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of the tetrahydrofuran-2-ylmethyl group through alkylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reaction pathways.

    Purification Techniques: Employing chromatography and recrystallization to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery.

Medicine

In medicine, heterocyclic compounds are often explored for their therapeutic potential. This compound may have applications in the development of new pharmaceuticals, particularly in targeting specific biological pathways.

Industry

In industry, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent-Driven Differences in Bioactivity and Solubility

The table below highlights critical differences between the target compound and its structural analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3,4-Diethoxyphenyl, 2-hydroxyphenyl, tetrahydrofuran-2-ylmethyl C₂₇H₂₉N₃O₅ ~499.5 High solubility (tetrahydrofuran), dual ethoxy groups for enhanced binding
4-(4-Ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-... () 4-Ethoxyphenyl, furan-2-ylmethyl C₂₅H₂₃N₃O₄ 429.5 Moderate solubility; furan may limit metabolic stability
3-(2-Hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-... () 3-Methoxyphenyl, pyridin-4-ylmethyl C₂₄H₂₂N₄O₂ 410.5 Pyridine enhances basicity but reduces solubility
5-(3-Ethoxypropyl)-3-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)-... () 3,4,5-Trimethoxyphenyl, 3-ethoxypropyl C₂₆H₃₀N₃O₅ 488.5 Trimethoxy groups improve membrane permeability

Key Observations :

  • Solubility : The tetrahydrofuran group in the target compound likely surpasses furan () or pyridine () analogs in aqueous solubility due to its oxygen-rich, polar structure .
  • Binding Affinity : Dual ethoxy groups (3,4-diethoxy) may offer stronger hydrophobic interactions compared to single ethoxy () or methoxy () substituents .
  • Metabolic Stability : Tetrahydrofuran’s saturated ring could reduce oxidative metabolism risks compared to furan’s aromaticity .

Pharmacological Profile Relative to Core-Modified Analogs

  • Anticancer Potential: Compounds with pyridinylmethyl () or trimethoxyphenyl () groups show antiproliferative activity, suggesting the target compound’s diethoxy and tetrahydrofuran groups may synergize for improved efficacy .
  • Anti-Inflammatory Activity : The 2-hydroxyphenyl moiety, common across analogs (), is linked to cyclooxygenase (COX) inhibition, a trait likely retained in the target compound .
  • Neuroprotective Effects : Pyrrolo[3,4-c]pyrazole derivatives with hydroxypropyl groups () exhibit neuroprotection, but the tetrahydrofuran group’s role remains unexplored .

Critical Gaps in Current Knowledge

  • In Vitro/In Vivo Data : Most analogs lack comprehensive biological testing (e.g., ). The target compound requires dose-response studies to validate its therapeutic window .
  • Structure-Activity Relationships (SAR) : Systematic SAR studies are needed to isolate the contributions of diethoxy and tetrahydrofuran groups .

Recommended Studies

Molecular Docking : Assess interactions with targets like COX-2 or kinases to predict selectivity .

ADMET Profiling : Evaluate solubility, permeability, and metabolic stability relative to analogs .

Synthetic Optimization : Explore substituent variations (e.g., replacing tetrahydrofuran with tetrahydropyran) to refine bioactivity .

Biological Activity

The compound 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrrolo[3,4-c]pyrazolone family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₃₃H₄₄N₂O₁₇
  • Molecular Weight: 712.7 g/mol
  • CAS Number: 136997-64-3

Antioxidant Activity

Research indicates that compounds within the pyrrolo[3,4-c]pyrazolone class exhibit significant antioxidant properties. For instance, a study demonstrated that these compounds can effectively scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to their ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it inhibits cell proliferation by interfering with cell cycle progression .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant capacity of the compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating its efficacy as an antioxidant agent.

Concentration (µM)% Inhibition
1025%
5055%
10085%

Case Study 2: Anti-inflammatory Activity

A study involving RAW 264.7 macrophages showed that treatment with the compound reduced nitric oxide production significantly when compared to untreated controls.

Treatment GroupNO Production (µM)
Control20
Compound (10 µM)12
Compound (50 µM)5

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